4-Bromo-2-(piperazin-1-YL)thiazole

Overview

Description

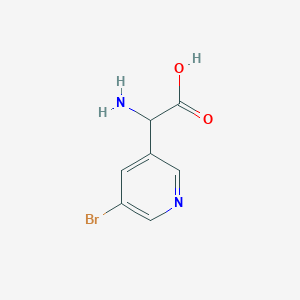

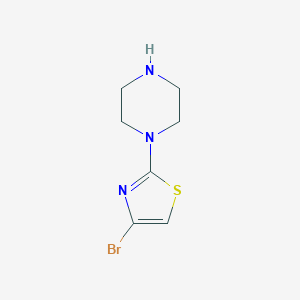

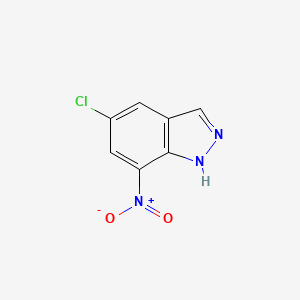

4-Bromo-2-(piperazin-1-yl)thiazole is a synthetic compound, commonly referred to as 4-Br-PZT, with a wide range of scientific applications. It is a heterocyclic compound with a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound has a molecular weight of 200.2 Da and a melting point of 102-104°C. 4-Br-PZT has been used in organic synthesis, as a synthetic intermediate in medicinal chemistry, and as a building block for other compounds. It has also been used in the preparation of polymers, and as a dye sensitizer for solar cells.

Scientific Research Applications

Pharmacology: Antimicrobial Agents

4-Bromo-2-(piperazin-1-YL)thiazole: has been explored for its potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes and disrupt their function, leading to the death of the bacteria . This compound has shown efficacy against a range of bacteria, including Staphylococcus aureus and Escherichia coli , which are common culprits in infections .

Material Science: Advanced Battery Science

In the field of material science, 4-Bromo-2-(piperazin-1-YL)thiazole is being studied for its role in advanced battery science. Its chemical properties may contribute to the development of more efficient and stable electrolytes for use in next-generation battery technologies .

Chemical Synthesis: Building Blocks

This compound serves as a versatile building block in chemical synthesis. It can be used to create a variety of complex molecules, which are essential in the development of new drugs and materials. Its bromine atom is particularly reactive, making it a valuable component in the construction of larger, more complex chemical structures .

Biological Research: Neuropharmacology

In biological research, particularly neuropharmacology, 4-Bromo-2-(piperazin-1-YL)thiazole has been utilized to study its interaction with neurotransmitter receptors in the brain. It has been used to investigate the binding affinity to dopamine and serotonin receptors, which are critical in understanding various neurological disorders .

Environmental Science: Stress Response in Microorganisms

The compound’s role in environmental science includes studying the stress response in microorganisms. Research has indicated that 4-Bromo-2-(piperazin-1-YL)thiazole can affect the adaptability of bacteria like S. aureus in harsh environments, which is crucial for understanding bacterial survival and resistance .

Industrial Uses: Research and Development

Industrially, 4-Bromo-2-(piperazin-1-YL)thiazole is primarily used in research and development sectors. It’s a compound of interest for the synthesis of various industrial chemicals and for the exploration of new applications in pharmaceuticals and material sciences .

Mechanism of Action

Target of Action

The primary target of 4-Bromo-2-(piperazin-1-YL)thiazole is DNA gyrase , an enzyme found in bacteria . This enzyme is involved in DNA replication, transcription, and repair, making it a crucial component of bacterial survival and reproduction .

Mode of Action

4-Bromo-2-(piperazin-1-YL)thiazole interacts with its target, DNA gyrase, by inhibiting its activity . This inhibition prevents the supercoiling of bacterial DNA, a necessary step in DNA replication . As a result, the bacteria are unable to replicate their DNA and reproduce, leading to their eventual death .

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA replication pathway in bacteria . Without the ability to supercoil their DNA, bacteria cannot properly replicate their genetic material. This disruption in the DNA replication pathway leads to a halt in bacterial reproduction .

Result of Action

The result of 4-Bromo-2-(piperazin-1-YL)thiazole’s action is the disruption of bacterial DNA replication, leading to a halt in bacterial reproduction . This results in the death of the bacteria, demonstrating the compound’s antimicrobial activity .

properties

IUPAC Name |

4-bromo-2-piperazin-1-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3S/c8-6-5-12-7(10-6)11-3-1-9-2-4-11/h5,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSONQEZENAVGRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671671 | |

| Record name | 1-(4-Bromo-1,3-thiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(piperazin-1-YL)thiazole | |

CAS RN |

668484-59-1 | |

| Record name | 1-(4-Bromo-2-thiazolyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=668484-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-1,3-thiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dibromobenzo[d]thiazole](/img/structure/B1371890.png)

![4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1371899.png)

![5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371903.png)

![4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371904.png)

![6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1371905.png)